Luciferase Substrate Specificity and Polymerase Incorporation
In pyrosequencing applications, native dATP cannot be used directly because it acts as a substrate for the luciferase reporter enzyme, producing background luminescence that uncouples the signal from nucleotide incorporation [1]. The modified analog dATPαS is employed to overcome this, as it is not recognized by luciferase [1]. However, this specificity comes at a cost: dATPαS is a significantly poorer substrate for DNA polymerases. A study found that an improved dATP analog exhibited a 10-fold better incorporation efficiency than dATPαS [2]. This quantitative difference in polymerase kinetics is a critical factor for users optimizing sequencing-by-synthesis workflows.
| Evidence Dimension | Luciferase substrate specificity |
|---|---|
| Target Compound Data | Acts as a direct substrate for luciferase, generating background signal [1] |
| Comparator Or Baseline | dATPαS: Is not recognized by luciferase [1] |
| Quantified Difference | Qualitative difference (yes/no substrate) |
| Conditions | In vitro luciferase assay |
Why This Matters
For users selecting a nucleotide for pyrosequencing, the choice between dATP and dATPαS represents a fundamental trade-off between signal-to-noise ratio and polymerase incorporation efficiency; understanding this trade-off is essential for experimental design and cost management.
- [1] Ronaghi, M., et al. (2000). Real-time DNA sequencing using detection of pyrophosphate release. Analytical Biochemistry, 286(2), 173-178. View Source
- [2] Gharizadeh, B., et al. (2011). Optimization of pyrosequencing reads by superior successive incorporation efficiency of improved 2′-deoxyadenosine-5′-triphosphate analogs. Analytica Chimica Acta, 696(1-2), 134-139. View Source
